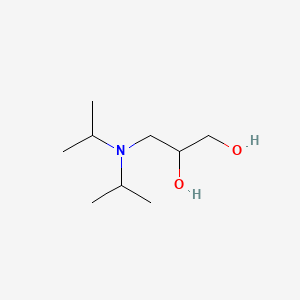

3-(Diisopropylamino)-1,2-propanediol

Description

Contextualization within Amine-Diol Chemistry Research

Amine-diols, and more broadly amino alcohols, are a class of organic compounds that possess both amine and alcohol functional groups. This bifunctionality makes them exceptionally versatile building blocks in organic synthesis. Chiral diols, in particular, are recognized as valuable precursors for creating a wide array of chiral chemicals and are often used as chiral ligands or auxiliaries in stereoselective synthesis. acs.org The 1,2-diol arrangement, specifically, is a key structural motif, and methods to synthesize these structures, such as the Sharpless asymmetric dihydroxylation, are fundamental in modern organic chemistry. acs.org

The parent compound, 3-amino-1,2-propanediol (B146019), is a significant intermediate in its own right, used in the production of non-ionic contrast agents for X-ray imaging, such as iohexol. chemicalbook.comgoogle.com It also finds application as an emulsifier and a precursor for pesticide intermediates. chemicalbook.comgoogle.com Research into 3-amino-1,2-propanediol and its derivatives explores their use in creating novel materials. For example, it has been used as a hydrogen bond donor to design new chiral deep eutectic solvents (DES), which are greener alternatives to traditional volatile organic solvents for certain reactions. mdpi.com The synthesis of propanediols, in general, is a topic of significant research, with methods being developed from various feedstocks, including the bi-product glycerol. mdpi.comnih.gov The study of N-substituted derivatives, such as 3-(diisopropylamino)-1,2-propanediol, is a logical extension of this research, aimed at fine-tuning the chemical properties for specialized applications.

Overview of its Emerging Role in Specialized Chemical Synthesis

The primary and most well-documented role of this compound is in the field of pharmaceutical chemistry. It is recognized as "Metoprolol EP Impurity N," an impurity associated with the beta-blocker drug Metoprolol. cymitquimica.comchemicalbook.com This designation implies its formation during the synthesis or degradation of Metoprolol, making it a critical reference standard for quality control in the pharmaceutical industry. Its presence underscores the reaction pathways involved in the synthesis of aryloxypropanolamine-based beta-blockers.

Beyond its role as an impurity standard, it serves as a versatile organic building block for the preparation of other complex molecules. chemicalbook.com Specifically, it is used in the synthesis of heterocyclic propanolamines that exhibit β-adrenergic antagonist activity, the same mechanism of action as Metoprolol. chemicalbook.com This highlights its utility as a precursor for developing new drug candidates within this therapeutic class. The synthesis of derivatives of the parent compound, 3-amino-1,2-propanediol, has been explored for developing new cardiovascular agents. nih.gov The general utility of chiral amino alcohols extends to their use as catalysts in asymmetric additions and in the synthesis of complex molecular scaffolds like morpholines and pseudo-ceramides. chemicalbook.comresearchgate.netbanglajol.info

Fundamental Research Questions Pertaining to the Compound's Reactivity and Utility

The unique structure of this compound gives rise to several fundamental research questions concerning its reactivity and potential applications.

A primary area of investigation is its selective reactivity . The molecule contains three distinct functional sites: a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group. A key challenge and research question is how to achieve selective chemical modification at one of these sites without affecting the others. For example, research on the parent compound 3-amino-1,2-propanediol has demonstrated the feasibility of selective N-acylation, which is the first step in producing certain pseudo-ceramides. chemicalbook.com Understanding how the bulky diisopropyl groups on the nitrogen atom influence the relative reactivity of the amine versus the two hydroxyl groups is a subject for further study. This steric hindrance could potentially be exploited to direct reactions towards the less hindered primary hydroxyl group.

Another fundamental question revolves around its chirality . The carbon atom bonded to the secondary hydroxyl group is a stereocenter. The synthesis and separation of its (R) and (S) enantiomers are crucial for applications where stereochemistry is critical, such as in asymmetric catalysis or the development of stereospecific pharmaceuticals. Chiral amino alcohols are known to be effective ligands and catalysts for asymmetric reactions, and exploring the potential of the individual enantiomers of this compound in this context is an active area of research. researchgate.net

Finally, there are ongoing questions about novel applications . While its role in pharmaceutical synthesis is established, the potential for this compound in other areas remains an open field of inquiry. The development of a chiral deep eutectic solvent from its parent compound, 3-amino-1,2-propanediol, demonstrates that these molecules can be used to create novel functional materials. mdpi.com Investigating whether this compound can be similarly employed, or used as a building block for new polymers, surfactants, or corrosion inhibitors, constitutes a frontier for future research. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[di(propan-2-yl)amino]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-7(2)10(8(3)4)5-9(12)6-11/h7-9,11-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYXNGVBOWXTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801006342 | |

| Record name | 3-[Di(propan-2-yl)amino]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85721-30-8 | |

| Record name | 3-[Bis(1-methylethyl)amino]-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N,N-Diisopropylamino)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[Di(propan-2-yl)amino]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N,N-diisopropylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Diisopropylamino 1,2 Propanediol

Established Synthetic Pathways from Precursor Compounds

Amination Reactions of Substituted Propanediols with Diisopropylamine

The synthesis of 3-(Diisopropylamino)-1,2-propanediol is theoretically achievable through the nucleophilic attack of diisopropylamine on a suitable three-carbon precursor containing a leaving group or a strained ring. The two most common precursors for such syntheses are glycidol and 3-chloro-1,2-propanediol.

The reaction pathway using glycidol involves the ring-opening of the epoxide. Diisopropylamine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This reaction breaks the carbon-oxygen bond of the ring and forms the desired aminodiol. A second potential route is the nucleophilic substitution of the halogen in 3-chloro-1,2-propanediol with diisopropylamine.

However, a critical factor in these reactions is the steric hindrance presented by the two bulky isopropyl groups on the diisopropylamine molecule. This bulkiness can significantly impede the approach of the amine to the reaction center, making the reaction considerably slower than with less hindered secondary amines like diethylamine google.com.

Optimization of Reaction Conditions for Research Scale Synthesis

While specific optimized conditions for the synthesis of this compound are not documented in publicly available literature, general principles of organic synthesis allow for the postulation of key parameters. To overcome the slow reaction rate caused by steric hindrance, elevated temperatures would likely be necessary google.com. The selection of an appropriate solvent is also crucial; polar aprotic solvents are often employed in such nucleophilic substitution and ring-opening reactions.

Furthermore, the molar ratio of the reactants would need to be optimized. Using an excess of diisopropylamine could help to drive the reaction to completion. In analogous syntheses to produce similar compounds, reaction temperatures typically range from 45°C to 60°C, with reaction times extending over several hours to ensure a high conversion of the starting material google.com.

| Parameter | General Range for Analogous Aminations | Considerations for Diisopropylamine |

| Temperature | 30 - 60 °C | Likely higher due to steric hindrance |

| Reactant Ratio | 1:1 to 1:15 (Precursor:Amine) | Excess diisopropylamine may be required |

| Solvent | Polar Protic or Aprotic | To be determined experimentally |

| Reaction Time | 1 - 4 hours | Likely longer due to slower reaction rate |

Analytical Methodologies for Compound Verification in Research Contexts

Spectroscopic Confirmation in Synthetic Chemistry (e.g., Nuclear Magnetic Resonance for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Although no specific NMR data for this compound has been published, the expected spectral characteristics can be predicted.

A ¹H NMR spectrum would be expected to show a complex set of signals corresponding to the protons on the propanediol (B1597323) backbone. Additionally, characteristic signals for the two isopropyl groups would be present: a doublet for the twelve methyl protons and a septet for the two methine protons. The integration of these signals would confirm the ratio of protons in the molecule.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom: the methyl and methine carbons of the isopropyl groups, and the three carbons of the propanediol backbone.

Chromatographic Purification Techniques (e.g., Silica Gel Chromatography)

Following synthesis, purification of the crude product is necessary to isolate this compound. Silica gel column chromatography is a standard and effective technique for this purpose. Given the polar nature of the diol and amine functional groups, a polar mobile phase would be required to elute the compound from the silica gel.

A typical solvent system would consist of a mixture of a moderately polar solvent, such as ethyl acetate, and a highly polar solvent, such as methanol. Due to the basic nature of the amine, which can interact strongly with the acidic silica gel leading to poor separation (peak tailing), it is common practice to add a small amount of a basic modifier, like triethylamine or ammonium (B1175870) hydroxide, to the eluent. The optimal solvent ratio would be determined empirically using techniques like thin-layer chromatography (TLC).

| Technique | Purpose | Expected Conditions |

| ¹H NMR | Structural verification, proton environment | Signals for propanediol backbone and isopropyl groups |

| ¹³C NMR | Structural verification, carbon backbone | Distinct signals for all unique carbon atoms |

| Silica Gel Chromatography | Purification | Polar eluent (e.g., Ethyl Acetate/Methanol) with basic modifier |

Role in Advanced Coordination Chemistry and Metal Cluster Formation

Function as a Ligand or Co-ligand in Transition Metal and Lanthanide Systems

While the coordination chemistry of many amino alcohols is well-documented, the specific roles of 3-(Diisopropylamino)-1,2-propanediol are emerging through detailed synthetic investigations. It can act as a chelating or bridging ligand, utilizing its nitrogen and oxygen donor atoms to bind to one or more metal ions.

A significant application of this compound has been demonstrated in the synthesis of heterometallic iron-lanthanide clusters. Specifically, its use has been pivotal in the formation of a family of {FeIII₂MIII₄} (where M = Dy, Gd, Y) coordination clusters. rsc.org These clusters are of interest for their potential as single-molecule magnets (SMMs), materials that exhibit magnetic hysteresis of molecular origin. utm.md The synthesis of such Fe-Ln SMMs often involves N- and O-containing donor ligands, as the nitrogen atoms tend to coordinate with transition metal ions like iron, while the oxygen atoms show a preference for lanthanide ions. utm.md

In the synthesis of these {Fe₂Ln₄} clusters, this compound was employed as a co-ligand alongside cyanoacetate. rsc.org Although the ligand itself was not incorporated into the final crystalline structure of the clusters, its presence in the reaction mixture was found to be essential for their formation. rsc.org This suggests a transient or templating role in guiding the assembly of the specific cluster core.

The structure of the resulting metal cluster is highly dependent on the nature of the ligands used. In the case of the cyanoacetate-based synthesis of Fe/4f clusters, the addition of (±)-3-diisopropylamino-1,2-propanediol led to the formation of a novel {FeIII₂MIII₄} squashed octahedral core. rsc.org This specific geometry was unprecedented in Fe/4f compounds and highlights the significant influence of the amino alcohol co-ligand on the final cluster topology. rsc.org The squashed octahedral arrangement brings the two iron(III) centers into close proximity, approximately 3 Å apart, which has a dominant effect on the magnetic behavior of the cluster. rsc.org

Table 1: Influence of this compound on a Heterometallic Cluster

| Cluster Family | Resulting Core Structure | Key Feature | Reference |

|---|

The self-assembly of complex coordination clusters is a delicate process governed by a multitude of factors, including the coordinating properties of the ligands, the geometric preferences of the metal ions, and reaction conditions. Ligands can act as templates, directing the arrangement of metal ions into a specific structural motif.

In the formation of the {Fe₂M₄} clusters, the precise mechanistic role of this compound is not fully elucidated. rsc.org Its necessity for the successful synthesis, coupled with its absence in the final product, strongly points towards a templating or structure-directing effect. It may be that the ligand temporarily coordinates to the metal centers, organizing them in a specific precursor arrangement that favors the formation of the squashed octahedral core upon its subsequent dissociation.

Despite its demonstrated importance, the exact reasons why (±)-3-diisopropylamino-1,2-propanediol is required to access the {Fe₂M₄} squashed octahedral clusters remain an open area of investigation. rsc.org The research that identified this role noted that the reasons for its essential presence are "yet not understood". rsc.org Future work, including detailed spectroscopic and computational studies of the reaction mixture during the self-assembly process, may shed light on the transient species formed and the specific interactions involving the amino alcohol that lead to the unique cluster topology. Ongoing research aims to further explore how to incorporate this chiral co-ligand into new coordination clusters to better understand its function. rsc.org

Mechanistic Investigations into its Role in Complex Self-Assembly (e.g., Templating Effects)

Stereochemical Influence in Coordination Chemistry

The introduction of chirality into coordination compounds is of great interest for applications in asymmetric catalysis, chiral recognition, and molecular materials with chiroptical properties. Chiral ligands are the most common way to impart chirality to a metal complex.

This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-, due to the stereocenter at the second carbon of the propanediol (B1597323) backbone. The use of an enantiopure form of this ligand in coordination chemistry offers a direct route to chiral metal complexes. While the initial studies on the {Fe₂M₄} clusters used the racemic mixture, (±)-3-diisopropylamino-1,2-propanediol, it was noted that future work would explore the incorporation of the chiral co-ligand into new clusters. rsc.org The use of enantiopure (R)- or (S)-3-(diisopropylamino)-1,2-propanediol could lead to the synthesis of enantiomerically pure heterometallic clusters, which may exhibit interesting chiroptical or stereoselective magnetic properties. The interaction of a chiral molecule with a receptor or another chiral entity is diastereomeric, meaning that the two enantiomers of a chiral coordination complex can exhibit different properties and interactions. ptfarm.pl

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyanoacetate |

| Iron(III) |

| Dysprosium(III) |

| Gadolinium(III) |

Potential for Chiral Induction in Metal-Organic Assemblies

Chiral induction in metal-organic assemblies, such as Metal-Organic Frameworks (MOFs), is a critical area of research for developing materials with applications in enantioselective separation and asymmetric catalysis. The chirality of these frameworks can originate from the constituent building blocks, including the organic ligands. researchgate.net While direct studies on this compound for this purpose are not extensively documented, its inherent chirality makes it a prime candidate for inducing asymmetry in such structures.

The process of chiral induction involves transferring the chirality of a single molecule to a larger, supramolecular structure. In the context of MOFs, using an enantiomerically pure ligand like (R)- or (S)-3-(diisopropylamino)-1,2-propanediol can direct the assembly of the framework into a homochiral structure. mdpi.com The diol and amino groups can coordinate to metal centers, and the specific stereochemistry of the ligand influences the resulting topology of the network, potentially creating helical or other chiral motifs. nih.gov Research on related systems has shown that even achiral precursors can form chiral frameworks when a chiral agent is used to induce asymmetry during crystallization. nih.gov The recognition of chiral diols by the helical structures within these frameworks highlights the subtle but crucial interactions between the ligand and the metal nodes that govern the final architecture. nih.gov

Future Directions in Enantioselective Complex Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. researchgate.netacs.org Chiral amino alcohols are a valuable class of ligands for creating catalysts used in asymmetric reactions. polyu.edu.hk The future of enantioselective complex synthesis lies in the development of novel catalytic strategies that are both efficient and highly selective. westlake.edu.cn

Future research will likely focus on several key areas:

Novel Ligand Design: Synthesizing new chiral amino alcohol ligands with tailored steric and electronic properties to improve catalytic performance. Modifications such as replacing phenyl groups with more sterically demanding cyclohexyl groups have been shown to enhance enantioselectivity in certain reactions. polyu.edu.hk

Advanced Catalytic Methods: Exploring new reaction pathways, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, offers fresh avenues for producing chiral β-amino alcohols. westlake.edu.cn

Biocatalysis: Employing engineered enzymes, like amine dehydrogenases, for the reductive amination of α-hydroxy ketones provides a green and highly selective route to chiral vicinal amino alcohols. researchgate.net

Mechanism Elucidation: A deeper understanding of reaction mechanisms, such as the identification of reversible steps in copper-catalyzed reductive couplings, is crucial for rationally designing more effective asymmetric syntheses. nih.gov

For a ligand like this compound, future work could involve its incorporation into these advanced catalytic systems to assess its effectiveness in promoting high enantioselectivity.

Ligand Design Principles and Donor Atom Characteristics

Coordination Affinity of Nitrogen and Oxygen Donor Sites to Metal Ions

This compound is a bidentate ligand, meaning it can bind to a metal ion through two donor atoms: the nitrogen of the amino group and one or both oxygen atoms of the diol group. libretexts.org Such ligands are often called chelating ligands, and they typically form more stable complexes than monodentate ligands (which bind through only one atom), an observation known as the chelate effect. libretexts.orgflourishtools.com

The nitrogen and oxygen atoms act as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid. libretexts.org The affinity of these donor sites for different metal ions varies:

Nitrogen donors , like the amino group, are generally considered softer bases and tend to form strong bonds with softer metal ions such as Cu(II), Ni(II), and Pd(II). purdue.eduuci.edu

Oxygen donors , like the hydroxyl groups, are harder bases and prefer to coordinate with harder metal ions like Fe(III), Cr(III), and alkali or alkaline-earth metals. nih.gov

The ability of this compound to act as an N,O-bidentate ligand allows it to form a stable five-membered chelate ring with a metal ion, a highly favorable conformation. The coordination behavior can be monodentate or bidentate depending on the reaction conditions and the nature of the metal ion. nih.gov

Table 1: Coordination Properties of N and O Donor Ligands

| Donor Atom Type | Lewis Base Character | Preferred Metal Ions (Examples) | Typical Coordination Mode |

|---|---|---|---|

| Amine (Nitrogen) | Soft | Cu(II), Ni(II), Pd(II), Rh(I) | Monodentate, Bidentate (in diamines) |

| Hydroxyl (Oxygen) | Hard | Fe(III), Cr(III), Zn(II), Mn(II) | Monodentate, Bidentate (in diols) |

This table provides generalized information based on established principles of coordination chemistry.

Steric and Electronic Effects of the Diisopropylamino Moiety on Coordination Behavior

The coordination behavior of a ligand is profoundly influenced by the steric bulk and electronic properties of its substituent groups. nih.govnih.gov The diisopropylamino group in this compound exerts significant effects.

Steric Effects: The two bulky isopropyl groups attached to the nitrogen atom create considerable steric hindrance around the metal center upon coordination. researchgate.net This steric crowding can:

Influence the coordination number and geometry of the resulting metal complex, potentially favoring lower coordination numbers. nih.gov

Dictate the final arrangement of ligands in polymeric structures. nih.gov

Prevent the formation of certain complex structures that might be accessible with less bulky ligands, such as a simple methylamino group. researchgate.net

Affect the stability of the complex by introducing steric repulsion between ligands. illinois.edu

Electronic Effects: The diisopropylamino group also has distinct electronic effects. The alkyl groups are electron-donating through an inductive effect. This increases the electron density on the nitrogen donor atom, enhancing its basicity and its ability to donate to a metal center. researchgate.net This enhanced σ-donation can stabilize the metal-ligand bond. However, these electronic effects are often intertwined with and can sometimes be overshadowed by the more dominant steric effects, especially in complexes with crowded coordination spheres. nih.govillinois.edu The interplay between steric and electronic factors is crucial in tuning the reactivity and properties of the final metal complex. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-propanediol |

| 3-chloro-1,2-propanediol |

| 3-amino-1,2-propanediol (B146019) |

| 1,3,5-triformylphloroglucinol |

| (R)-1-phenylethylamine |

| (S)-1-phenylethylamine |

| 2-amino-1,2-diphenylethanol |

| 2-amino-2-phenylethanol |

| 2-amino-2-cyclohexylethanol |

| 2-amino-1,2-dicyclohexylethanol |

| Epichlorohydrin |

| N-nitrosodiphenylamine |

| Resorcinol |

Structural and Spectroscopic Characterization of Derived Complexes

Elucidation of Crystal Structures of Metal-Organic Complexes Involving the Compound or its Influence

Currently, a detailed search of crystallographic databases and the scientific literature did not yield specific crystal structures for metal complexes formed directly with 3-(diisopropylamino)-1,2-propanediol. However, the principles of coordination chemistry allow for predictions regarding its behavior. The diol and the tertiary amine groups can act as donor sites for a metal center. The propanediol (B1597323) backbone, with its chiral center, can also influence the stereochemistry of the resulting complex.

For related systems, such as those involving other substituted propanediol ligands, a variety of coordination modes are observed. For instance, studies on complexes with ligands derived from 3-amino-1,2-propanediol (B146019) show that the ligand can coordinate to metal centers in a bidentate or tridentate fashion, often leading to the formation of polynuclear or monomeric species depending on the metal and reaction conditions. mdpi.com In complexes of transition metals with various diamine ligands, the metal-nitrogen bond lengths and the geometry around the metal center are well-documented, providing a basis for comparison once structures with this compound become available. researchgate.net

Advanced Spectroscopic Studies of Complex Formation and Ligand Binding

Spectroscopic techniques are invaluable for characterizing metal complexes, especially in the absence of single-crystal X-ray data. Infrared spectroscopy and mass spectrometry, in particular, provide critical insights into the ligand's coordination and the stoichiometry of the complex.

Infrared Spectroscopy for Functional Group Analysis in Complexes

Infrared (IR) spectroscopy is a powerful tool for probing the functional groups within a molecule. researchgate.net When a ligand coordinates to a metal ion, changes in the vibrational frequencies of its functional groups can be observed in the IR spectrum. These shifts provide evidence of complex formation and can indicate which atoms of the ligand are involved in bonding to the metal. researchgate.net

For this compound, the key IR bands to monitor upon complexation would be those associated with the O-H stretching of the diol, the C-N stretching of the amino group, and the C-O stretching vibrations.

A hypothetical comparison of the IR spectrum of the free ligand versus its metal complex is presented in the table below. The expected shifts are based on general principles of coordination chemistry.

| Functional Group | Free Ligand Wavenumber (cm⁻¹) (Hypothetical) | Complexed Ligand Wavenumber (cm⁻¹) (Hypothetical) | Interpretation of Shift |

| O-H Stretch | ~3400-3200 (broad) | Shift to lower frequency or disappearance | Coordination of the hydroxyl group(s) to the metal center weakens the O-H bond. Disappearance may indicate deprotonation upon coordination. |

| C-N Stretch | ~1150-1050 | Shift to a different frequency | Coordination of the nitrogen atom to the metal center alters the C-N bond's vibrational energy. |

| C-O Stretch | ~1050 | Shift to lower frequency | Coordination of the hydroxyl oxygen to the metal weakens the C-O bond. |

| New Band | N/A | ~500-400 | Appearance of a new band in the far-IR region is indicative of the formation of a metal-nitrogen (M-N) or metal-oxygen (M-O) bond. researchgate.net |

This table is based on expected trends and not on experimental data for the specific compound.

Mass Spectrometry for Ligand-Complex Stoichiometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. In the context of coordination chemistry, it is instrumental in determining the molecular weight of a complex and, by extension, its stoichiometry (the ratio of metal ions to ligands). unipi.it Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing large, non-volatile molecules like metal complexes. unipi.itnih.gov

While no specific mass spectrometry data for metal complexes of this compound are available in the current literature, data for a closely related compound, 3-dipropylamino-1,2-propanediol, is available and shows a molecular weight of 175.2685 g/mol . nist.gov If a 1:1 complex of this compound with a metal ion such as copper(II) (atomic weight ~63.5 g/mol ) were to form, one would expect to observe a peak in the mass spectrum corresponding to the [Cu(C₉H₂₁NO₂) + H]⁺ ion or other adducts, which would confirm the formation of the complex and its basic composition.

Theoretical and Computational Studies

Computational Chemistry for Conformation and Reactivity Predictions

The conformation of 3-(diisopropylamino)-1,2-propanediol, dictated by the spatial arrangement of its diol and diisopropylamino moieties, is fundamental to its reactivity and coordination ability. The steric bulk of the isopropyl groups and the potential for intramolecular hydrogen bonding between the hydroxyl and amine groups are key factors that can be effectively modeled.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can determine ground-state properties, offering insights into the molecule's stability, reactivity, and spectroscopic characteristics.

For this compound, DFT calculations can identify the locations of highest and lowest electron density, corresponding to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The nitrogen of the amino group and the oxygens of the diol are expected to be the primary sites of high electron density (HOMO), making them the likely centers for coordination with electron-deficient species like metal ions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

DFT is also employed to calculate various molecular descriptors that predict reactivity. These include the electrostatic potential (ESP), which maps charge distribution and predicts sites for electrophilic and nucleophilic attack, and Fukui functions, which identify the atoms most susceptible to changes in electron number. In similar amino alcohol ligands, DFT studies have been crucial for understanding how small structural changes influence electronic properties and, consequently, their ability to form stable metal complexes. up.ac.za

Table 1: Computed Molecular Properties of Related Amino Alcohols This interactive table provides computed data for compounds structurally similar to this compound. This data is derived from public chemical databases and serves as a reference for predicting the properties of the target compound.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movement of atoms and molecules over time. researchgate.net This technique is particularly powerful for studying the complex and flexible interactions between a ligand like this compound and a metal center. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities. arxiv.org For ligand-metal systems, specialized force field parameters are often required to accurately describe the coordination bonds, which can have both covalent and electrostatic character. nih.gov

An MD simulation of this compound with a metal ion in a solvent box would reveal:

Binding Modes: The simulation can explore various possible coordination geometries, identifying the most stable and frequently occurring binding poses.

Conformational Changes: It can show how the ligand's conformation adapts upon binding to the metal ion. The flexible propanediol (B1597323) backbone and the bulky isopropyl groups will adjust to optimize the coordination geometry.

Solvent Effects: By explicitly including solvent molecules, MD simulations can account for their role in stabilizing or destabilizing the metal-ligand complex.

Binding Free Energy: Advanced MD techniques can be used to calculate the binding free energy, providing a quantitative measure of the affinity between the ligand and the metal ion.

Modeling of Reaction Mechanisms in Metal Cluster Formation

Amino alcohols are well-known for their ability to act as ligands in the formation of polynuclear metal clusters. nih.gov They can function as bridging ligands, connecting multiple metal centers through their alcohol and amine functionalities. The specific structure of the ligand plays a crucial role in determining the final architecture of the metal cluster.

Computational modeling, often using DFT, can be employed to map out the potential energy surface of the reactions leading to cluster formation. This involves:

Identifying Intermediates and Transition States: Calculations can determine the structures and energies of transient species that form during the reaction. For example, the initial coordination of the ligand to a metal precursor, followed by deprotonation of the hydroxyl groups to form bridging alkoxides, can be modeled.

Calculating Reaction Barriers: The energy barriers for each step in the proposed mechanism can be calculated, allowing for the identification of the rate-determining step. nih.gov

For this compound, the steric hindrance from the diisopropyl groups would be a key factor in the modeling. This bulkiness could favor the formation of specific cluster topologies over others, potentially leading to less-condensed structures compared to ligands with smaller substituents.

Prediction of Novel Coordination Modes and Derivatives

One of the significant advantages of computational chemistry is its predictive power. Based on the fundamental properties of this compound, theoretical methods can be used to predict novel ways it might coordinate to metals and to design new derivatives with tailored properties.

The ligand possesses three potential donor sites: the tertiary amine nitrogen and the two hydroxyl oxygens. This allows for several coordination modes:

Bidentate Chelation: The ligand could coordinate to a single metal center through the nitrogen and one of the hydroxyl oxygens, forming a stable five- or six-membered chelate ring.

Tridentate Chelation: In some cases, all three donor atoms could coordinate to a single large metal ion.

Bridging Coordination: The ligand could bridge two or more metal centers. For instance, the deprotonated hydroxyl groups could act as μ-alkoxo bridges, a common motif in metal cluster chemistry. nih.gov

Computational studies can predict the relative stability of these different coordination modes for various metal ions. mdpi.com Furthermore, by systematically modifying the ligand structure in silico—for example, by replacing the isopropyl groups with other alkyl or aryl groups or by functionalizing the diol backbone—researchers can design new ligands. The goal of such design could be to enhance binding affinity for a specific metal, to control the formation of a particular cluster architecture, or to tune the electronic and steric properties of the resulting metal complex for applications in catalysis or materials science.

Future Research Directions and Potential Academic Applications

Exploration in New Types of Coordination Polymers and Frameworks

The field of coordination polymers, including metal-organic frameworks (MOFs), relies on the self-assembly of metal ions or clusters with organic ligands to form extended, often porous, structures. The suitability of an organic molecule to act as a ligand is dependent on the presence of donor atoms, such as nitrogen and oxygen, capable of coordinating to metal centers.

3-(Diisopropylamino)-1,2-propanediol possesses both nitrogen and oxygen donor atoms, making it a candidate for investigation as a ligand in the synthesis of novel coordination polymers. The diol functionality can act as a chelating or bridging unit, while the tertiary amine can also participate in coordination, potentially leading to the formation of multidimensional frameworks. The presence of both N- and O-donor atoms could lead to the formation of heterobimetallic frameworks or frameworks with unique structural topologies.

Future research could focus on reacting this compound with various metal salts under solvothermal or other standard conditions for MOF synthesis. The resulting materials would be characterized by single-crystal X-ray diffraction to determine their structure and topology. The porosity and stability of these new materials could then be assessed, with potential applications in gas storage, separation, or heterogeneous catalysis. The bulky diisopropyl groups are expected to influence the resulting framework's pore size and environment, potentially creating unique selectivities.

Table 1: Potential Metal Ions for Coordination with this compound

| Metal Ion | Potential Coordination Geometry | Potential Application of Resulting Framework |

| Zinc(II) | Tetrahedral, Octahedral | Luminescence, Catalysis |

| Copper(II) | Square Planar, Octahedral | Catalysis, Magnetic Materials |

| Cobalt(II) | Tetrahedral, Octahedral | Magnetic Materials, Sensors |

| Lanthanides(III) | High Coordination Numbers (e.g., 8, 9) | Luminescence, Catalysis |

Development as a Chiral Auxiliary or Reagent in Organic Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. Chiral 1,2-amino alcohols are a well-established class of compounds that have been successfully employed as chiral auxiliaries and ligands in a multitude of asymmetric transformations. nih.gov

Given that this compound is a chiral molecule (assuming it is resolved into its enantiomers), it holds significant potential for development as a chiral auxiliary. The diol and amino functionalities can be used to attach the auxiliary to a substrate, and the stereocenter of the propanediol (B1597323) backbone, in conjunction with the sterically demanding diisopropylamino group, could effectively bias the facial selectivity of reactions on the attached substrate.

Prospective research would involve the resolution of racemic this compound into its pure enantiomers. Each enantiomer could then be evaluated as a chiral auxiliary in a range of fundamental organic reactions, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. The diastereoselectivity of these reactions would be quantified to assess the effectiveness of the auxiliary. The ease of attachment and subsequent removal of the auxiliary would also be critical factors in its practical utility.

Investigation in Catalyst Design and Mechanistic Insights for Organic Transformations

The amino alcohol motif is a privileged structure in the design of chiral ligands for asymmetric catalysis. nih.govrsc.org When complexed with a metal, these ligands can create a chiral environment that enables the enantioselective transformation of substrates. The steric and electronic properties of the ligand are crucial in determining the efficiency and selectivity of the catalyst.

The sterically hindered nature of the diisopropylamino group in this compound could be particularly advantageous in catalyst design. Steric bulk can play a critical role in creating a well-defined chiral pocket around a metal center, thereby enhancing enantioselectivity. Furthermore, the hemilabile nature of the amino and hydroxyl groups could be beneficial in certain catalytic cycles, where one of the coordinating atoms may need to dissociate to allow for substrate binding or product release.

Future research in this area would involve the synthesis of metal complexes of enantiomerically pure this compound. These complexes could then be screened for catalytic activity in a variety of organic transformations, including but not limited to:

Asymmetric reduction of ketones: The diol moiety could coordinate to a metal hydride, with the chiral backbone inducing enantioselectivity in the hydride transfer to a prochiral ketone.

Asymmetric allylic alkylation: As a ligand for palladium or a similar metal, it could control the stereochemistry of nucleophilic attack on an allylic substrate.

Asymmetric epoxidation: In combination with an appropriate metal center, it could direct the stereoselective epoxidation of prochiral alkenes.

Mechanistic studies, potentially involving computational modeling, would be essential to understand the origins of any observed stereoselectivity and to further refine the catalyst design. The influence of the diisopropyl groups on the stability and reactivity of catalytic intermediates would be of particular interest.

Synthesis and Characterization of Functional Derivatives for Targeted Academic Research Applications

The functional groups of this compound provide convenient handles for the synthesis of a variety of derivatives, each with the potential for targeted applications in academic research. While the synthesis of the parent compound, 3-amino-1,2-propanediol (B146019), has been reported, the synthesis of its N,N-diisopropyl derivative and further functionalized analogues remains an area ripe for exploration. google.com

Potential synthetic modifications could include:

Protection of the diol: The 1,2-diol can be protected, for example, as an acetonide. This would allow for selective reactions at the amino group.

Derivatization of the hydroxyl groups: The hydroxyl groups could be converted to ethers, esters, or other functional groups. This could be used to tune the solubility or electronic properties of the molecule, or to attach it to a solid support.

Quaternization of the amine: The tertiary amine could be quaternized to form an ammonium (B1175870) salt, which could be explored as a phase-transfer catalyst or as a component of an ionic liquid.

The synthesis of these derivatives would be followed by thorough characterization using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These well-characterized derivatives could then serve as building blocks for more complex molecular architectures or be investigated for their own unique properties and applications. For instance, fluorinated derivatives could be of interest in materials science or medicinal chemistry research.

Table 2: Proposed Functional Derivatives of this compound and Their Potential Research Applications

| Derivative | Potential Synthetic Strategy | Potential Research Application |

| (R/S)-4-((Diisopropylamino)methyl)-2,2-dimethyl-1,3-dioxolane | Acetonide protection of the diol | Chiral building block; precursor for modifications at the amine |

| (R/S)-3-(Diisopropylamino)-1,2-propanediyl diacetate | Acylation of the diol with acetic anhydride | Pro-ligand; study of esterase-catalyzed resolution |

| (R/S)-3-(Diisopropylamino)-1,2-bis(methoxymethoxy)propane | Etherification with MOM-Cl | Protected diol for multi-step synthesis |

| (R/S)-N-((2,3-dihydroxypropyl)diisopropyl)ammonium iodide | Reaction with methyl iodide | Chiral phase-transfer catalyst; ionic liquid component |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(Diisopropylamino)-1,2-propanediol in laboratory settings?

- Methodological Answer : Adhere to guidelines from Safety Data Sheets (SDS), which mandate the use of personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation in workspaces to avoid inhalation risks. Store the compound in a cool, dry environment (20–25°C) away from oxidizers and acids. In case of spills, isolate the area, collect residues using non-reactive tools, and dispose of them in labeled hazardous waste containers .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural integrity?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the diisopropylamino and propanediol moieties. Infrared (IR) spectroscopy can identify functional groups (e.g., hydroxyl and amine stretches). High-resolution mass spectrometry (HRMS) provides molecular weight verification (133.19 g/mol) and purity assessment. Cross-reference with NIST-standardized data for analogous compounds to validate spectral assignments .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer : Common methods include nucleophilic substitution of 1,2-propanediol derivatives with diisopropylamine under controlled pH and temperature. Alternatively, reductive amination of 3-keto-1,2-propanediol using diisopropylamine and a reducing agent (e.g., NaBH₄) may be employed. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product via fractional distillation or recrystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, diffusion coefficients) of amino-propanediol derivatives?

- Methodological Answer : Standardize measurement conditions (temperature, solvent purity) and employ orthogonal techniques (e.g., gravimetric analysis for solubility, pulsed-field gradient NMR for diffusion coefficients). For 1,2-propanediol-based systems, matrix effects can cause significant errors; validate findings using computational models (e.g., molecular dynamics simulations) and compare with high-quality datasets like those from NIST .

Q. What experimental strategies elucidate the metabolic pathways of this compound in microbial systems?

- Methodological Answer : Use ¹³C or ¹⁵N isotopic labeling to track metabolic intermediates via mass spectrometry. Conduct enzyme assays on cell lysates to identify catabolic enzymes (e.g., dehydrogenases, kinases). For anaerobic studies, adapt protocols from Salmonella typhimurium 1,2-propanediol metabolism research, including metabolite profiling (HPLC/GC-MS) to detect products like n-propanol or propionate .

Q. How do diisopropylamino groups influence the solvent properties of 1,2-propanediol derivatives in CO₂ capture applications?

- Methodological Answer : Evaluate solvent performance via vapor-liquid equilibrium (VLE) experiments and quantum chemical calculations (e.g., COSMO-RS) to assess CO₂ absorption capacity. Compare with structurally similar solvents like 3-(Diethylamino)-1,2-propanediol (CAS 621-56-7) to isolate steric and electronic effects of the diisopropyl group. Measure kinetics of CO₂ desorption to optimize regeneration cycles .

Notes on Data Reliability

- Avoid Unverified Sources : Exclude data from non-peer-reviewed platforms (e.g., ). Prioritize institutional databases (NIST, SDS) and peer-reviewed journals for physicochemical and safety data .

- Error Mitigation : For diffusion coefficient studies, account for low-magnitude experimental values (e.g., 1,2-propanediol mixtures) by normalizing errors to relative scales and using robust statistical models (e.g., rMAE, rRMSE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.